

The Amphiphilic Architect: A Technical Guide to Stearic Acid-PEG-NHS MW 2000

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Compound of Interest

Compound Name: Stearic acid-PEG-NHS, MW 2000

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For researchers, scientists, and professionals in drug development, the precise engineering of delivery vehicles is paramount to therapeutic success. Stearic acid-PEG-NHS MW 2000 is a key player in this field, offering a versatile platform for the creation of advanced drug delivery systems. This technical guide delves into the core structure, properties, and applications of this amphiphilic polymer, providing the detailed information necessary for its effective implementation in research and development.

Core Structure and Properties

Stearic acid-PEG-NHS MW 2000 is a linear amphiphilic block copolymer. Its structure is composed of three key functional units:

- **Stearic Acid:** A saturated fatty acid with an 18-carbon chain ($\text{CH}_3(\text{CH}_2)_{16}\text{COOH}$), which constitutes the hydrophobic lipid tail of the molecule.^{[1][2][3]} This lipophilic segment is crucial for the formation of the core of micelles or for anchoring within the lipid bilayer of liposomes.^{[1][4]}
- **Polyethylene Glycol (PEG):** A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG linker serves as a flexible, water-soluble spacer, imparting stealth characteristics to nanoparticles, which helps to reduce renal clearance and prevent recognition by the reticuloendothelial system, thereby prolonging circulation time.
- **N-hydroxysuccinimide (NHS) Ester:** A reactive group at the terminus of the PEG chain.^{[1][5]}^{[6][7]} This functional group is highly reactive towards primary amine groups ($-\text{NH}_2$) present

on proteins, peptides, antibodies, or other targeting ligands, forming a stable and covalent amide bond.[5][6][7][8]

This tripartite structure results in an amphiphilic molecule that can self-assemble in aqueous environments into supramolecular structures such as micelles and liposomes.[1][5][6][7][8][9] These assemblies can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1][3]

Physicochemical Properties

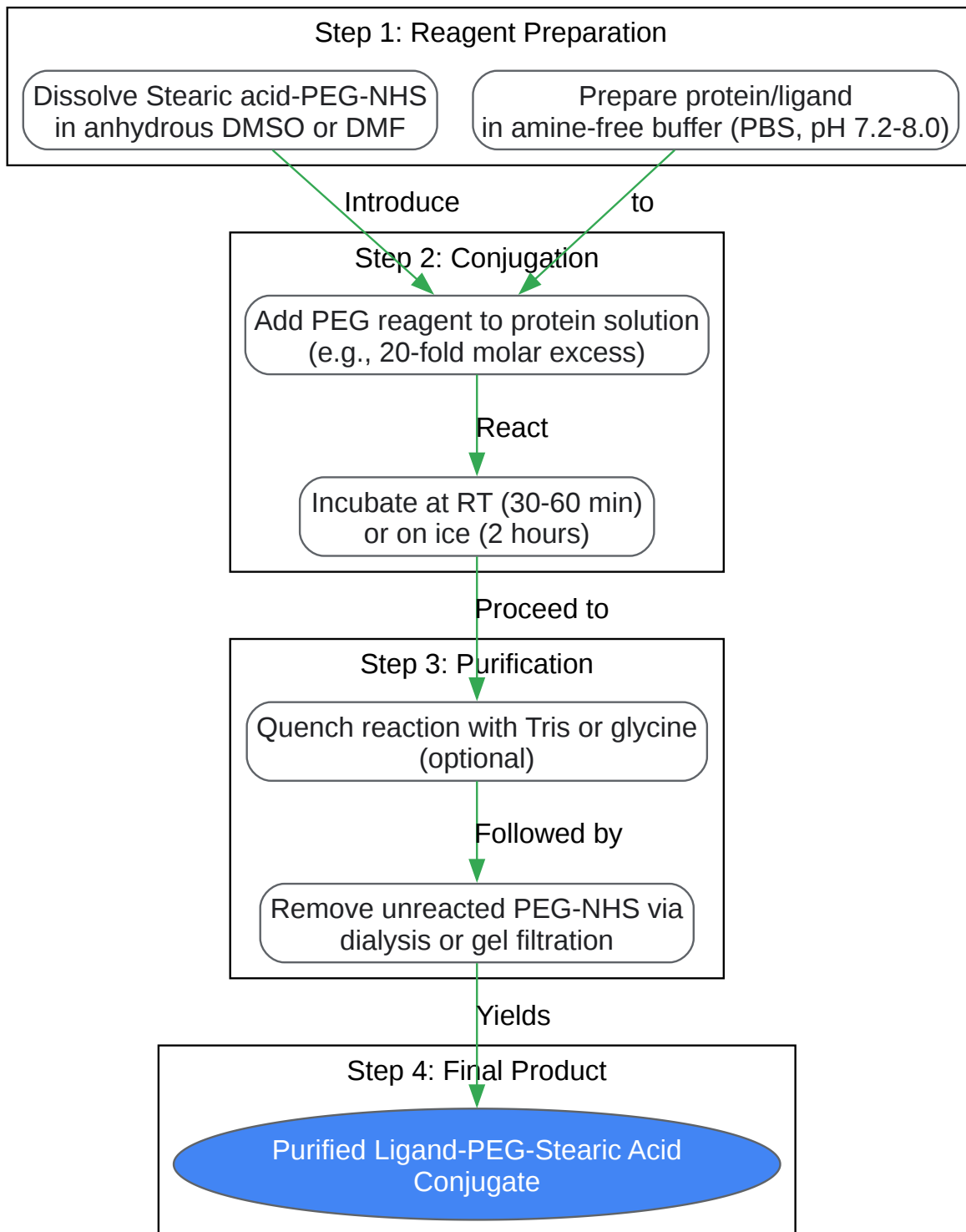
A summary of the key quantitative and qualitative properties of Stearic acid-PEG-NHS MW 2000 is presented below.

Property	Value	Source(s)
PEG Molecular Weight	2000 Da	[2][5][10]
Appearance	Off-white/white solid or viscous liquid (depending on MW)	[2][4]
Solubility	Soluble in water and most organic solvents (e.g., DMSO, DMF)	[2][4]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1][10]
Reactive Towards	Primary amines (-NH ₂)	[1][11]
Storage Conditions	-20°C, desiccated, protected from light	[2][4][9]

Structural and Workflow Diagrams

To visualize the molecular architecture and its application, the following diagrams are provided.

Chemical structure of Stearic Acid-PEG-NHS.



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Workflow for bioconjugation using Stearic acid-PEG-NHS.

Experimental Protocols

The following provides a generalized methodology for the conjugation of Stearic acid-PEG-NHS to amine-containing molecules, such as proteins or peptides. This protocol is synthesized from standard procedures for NHS-ester chemistry.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials

- Stearic acid-PEG-NHS MW 2000
- Amine-containing molecule (e.g., antibody, peptide)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Phosphate-buffered saline (PBS): 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0
- Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
- Purification system: Dialysis cassettes (e.g., Slide-A-Lyzer) or desalting columns (e.g., Zeba)

Procedure

- Reagent Preparation:
 - Allow the vial of Stearic acid-PEG-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[\[11\]](#)[\[12\]](#)
 - Immediately before use, prepare a stock solution (e.g., 10 mM) of the PEG reagent by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes in the presence of moisture.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Dissolve the amine-containing molecule in an amine-free buffer, such as PBS, at a suitable concentration (e.g., 1-10 mg/mL for an antibody).[\[12\]](#)[\[13\]](#)
- Conjugation Reaction:
 - Calculate the required volume of the Stearic acid-PEG-NHS stock solution to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling antibodies.[\[12\]](#)[\[13\]](#)

- Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein integrity.[\[11\]](#)[\[12\]](#)
- Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Quenching and Purification:
 - (Optional) To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.
 - Remove the unreacted Stearic acid-PEG-NHS and reaction byproducts using dialysis or a desalting column equilibrated with a suitable buffer (e.g., PBS).[\[12\]](#)[\[13\]](#)
- Storage:
 - Store the resulting PEGylated conjugate under conditions that are optimal for the unmodified protein. For long-term storage, -20°C or -80°C is generally recommended.

This guide provides a foundational understanding of Stearic acid-PEG-NHS MW 2000. For specific applications, optimization of molar ratios, reaction times, and purification methods is recommended to achieve the desired degree of labeling and final product purity.

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